molecular formula C20H20N2O4 B11606932 (3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11606932
M. Wt: 352.4 g/mol
InChI Key: MINPUORBXVLMAV-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a unique structure with a dimethoxyphenyl group and a nitro group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multiple steps, including cyclization and nitration reactions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by nitration to introduce the nitro group . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate environmentally friendly practices, such as green chemistry principles, to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, aminoquinolines, and other functionalized derivatives .

Scientific Research Applications

4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-DIMETHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H20N2O4/c1-25-18-8-4-7-15(20(18)26-2)19-14-6-3-5-13(14)16-11-12(22(23)24)9-10-17(16)21-19/h3-5,7-11,13-14,19,21H,6H2,1-2H3/t13-,14+,19-/m1/s1

InChI Key

MINPUORBXVLMAV-BIENJYKASA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3CC=CC3C4=C(N2)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.